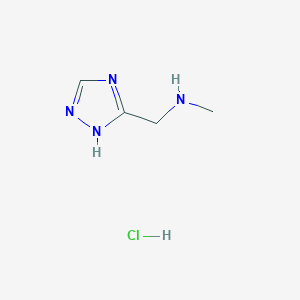

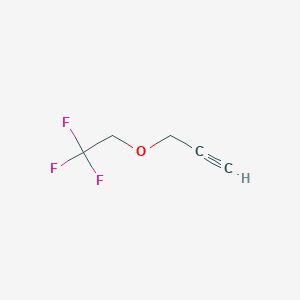

![molecular formula C8H6BrN3O2 B1473936 5-溴-7H-吡咯并[2,3-d]嘧啶-2-羧酸甲酯 CAS No. 1638767-44-8](/img/structure/B1473936.png)

5-溴-7H-吡咯并[2,3-d]嘧啶-2-羧酸甲酯

描述

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

该化合物已被用于设计和合成新的吡咯并[2,3-d]嘧啶衍生物,这些衍生物已显示出有希望的抗癌活性 . 这些衍生物已在体外针对多种人类癌细胞系进行测试,包括 MCF7、A549、HCT116、PC3、HePG2、PACA2 和 BJ1 . 其中一些化合物对 MCF7 和 HePG2 细胞表现出显着活性 .

分子对接研究

已对这些化合物进行了分子对接研究,以了解它们对 Bcl2 等抗凋亡蛋白的结合亲和力 . 这有助于理解这些化合物的作用机制,并可以指导设计更有效的抗癌药物。

基因表达研究

这些化合物已被用于研究癌细胞中基因表达的变化 . 例如,用 MCF7 细胞处理的化合物已显示出 P53、BAX、DR4 和 DR5 基因的上调,以及 Bcl2、Il-8 和 CDK4 基因的下调 .

凋亡诱导

已发现其中一些化合物能够诱导 MCF7 细胞凋亡死亡 . 凋亡或程序性细胞死亡是机体用来清除受损或不需要的细胞的一种机制。诱导癌细胞凋亡是癌症治疗中使用的策略之一。

α-淀粉酶抑制

吡咯并[2,3-d]嘧啶衍生物已被设计、合成和评估其抑制 α-淀粉酶的能力 . 这种酶在将复杂碳水化合物分解成葡萄糖中起着至关重要的作用。抑制这种酶可以减缓碳水化合物的消化和吸收,从而导致葡萄糖更受控和逐步释放到循环中。 这在糖尿病治疗中可能是有益的 .

抗糖尿病活性

对这些化合物进行的体外抗糖尿病分析表明,某些化合物具有出色的抗糖尿病作用,IC50 值在 0.252–0.281 mM 范围内 . 这些化合物已显示出优异的抑制百分比值,超过了标准(阿卡波糖) .

作用机制

Target of Action

Similar compounds such as ribociclib and palbociclib, which possess an active fragment of pyrrolo[2,3-d]pyrimidine, are known to be selective inhibitors of cdk4/6 . These are key proteins involved in cell cycle regulation .

Mode of Action

Compounds with similar structures, like ribociclib and palbociclib, inhibit cdk4/6, leading to a halt in the cell cycle and preventing cell proliferation .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK4/6, similar to Ribociclib and Palbociclib . This results in the suppression of cell proliferation, particularly in cancer cells .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK4/6 inhibitor . This could make it a potential candidate for cancer treatment, particularly for cancers characterized by rapid and uncontrolled cell growth .

生化分析

Biochemical Properties

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular processes.

Cellular Effects

The effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the CDK4/6 pathway . This inhibition leads to cell cycle arrest, thereby preventing the growth and spread of cancer cells.

Molecular Mechanism

At the molecular level, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen in studies where the compound modulates the expression of genes involved in cell cycle regulation . Additionally, it can activate or inhibit other signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and other cellular processes.

Dosage Effects in Animal Models

The effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, which facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver, where it undergoes metabolism and excretion.

Subcellular Localization

The subcellular localization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.

属性

IUPAC Name |

methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVIPDFMIIGETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-44-8 | |

| Record name | methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

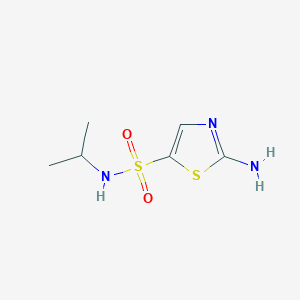

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

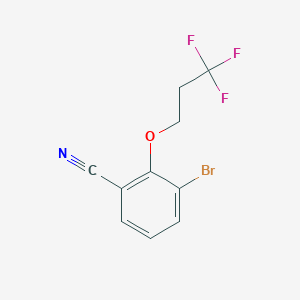

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

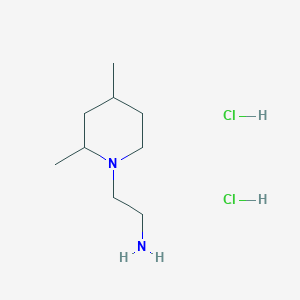

![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)

![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)